Liothyronine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Liothyronine-d3, also known as triiodothyronine-d3, is a deuterated form of liothyronine, a synthetic thyroid hormone. It is chemically similar to triiodothyronine (T3), which is one of the primary hormones produced by the thyroid gland. This compound is used in scientific research to study thyroid hormone metabolism and function due to its stable isotope labeling, which allows for precise tracking in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of liothyronine-d3 involves the incorporation of deuterium atoms into the liothyronine molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is to start with a precursor molecule that contains iodine atoms and then introduce deuterium through catalytic hydrogenation or other deuterium incorporation techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the final product. The use of advanced chromatographic techniques, such as ultra-high performance liquid chromatography (UPLC), is common to separate and purify the deuterated compound from any non-deuterated impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Liothyronine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding diiodothyronine-d3.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound, which are useful for studying thyroid hormone metabolism and function .
Wissenschaftliche Forschungsanwendungen
Liothyronine-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking in biological systems. Some key applications include:
Chemistry: Used as a tracer in studies of thyroid hormone synthesis and metabolism.
Biology: Employed in research on thyroid hormone receptor interactions and gene expression.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of thyroid hormones in the body.
Industry: Applied in the development of new thyroid hormone analogs and therapeutic agents
Wirkmechanismus
Liothyronine-d3 exerts its effects by mimicking the action of natural triiodothyronine (T3). It binds to thyroid hormone receptors (TRα and TRβ) in target cells, leading to the activation of gene transcription and subsequent protein synthesis. This results in increased basal metabolic rate, enhanced protein synthesis, and increased sensitivity to catecholamines. The deuterium labeling allows for detailed studies of the hormone’s metabolic pathways and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levothyroxine (T4): Another synthetic thyroid hormone used in the treatment of hypothyroidism.
Desiccated Thyroid Extract (DTE): A natural product containing both T3 and T4.
Liotrix: A synthetic combination of T3 and T4 in a fixed ratio
Uniqueness of Liothyronine-d3
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it particularly valuable in research settings where accurate measurement of thyroid hormone metabolism and function is critical. Additionally, its high affinity for thyroid hormone receptors and its ability to mimic natural T3 make it a powerful tool for studying thyroid hormone action .
Eigenschaften
Molekularformel |
C15H12I3NO4 |
---|---|
Molekulargewicht |
653.99 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[3,5-diiodo-4-(2,3,6-trideuterio-4-hydroxy-5-iodophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1D,2D,6D |
InChI-Schlüssel |
AUYYCJSJGJYCDS-FASWOMPJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1O)I)[2H])OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.